1-(1,1-Difluoroethyl)-2-fluorobenzene

Description

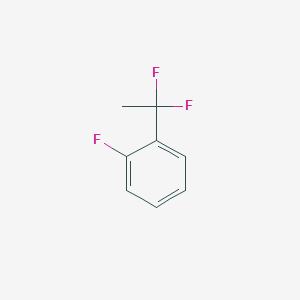

Structure

2D Structure

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYVOOREJIMEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288146 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-14-3 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable.[1][2] 1-(1,1-Difluoroethyl)-2-fluorobenzene, a molecule featuring both a difluoroethyl group and a fluorine atom on the aromatic ring, represents a key building block in the synthesis of complex pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the synthesis and characterization of this important fluorinated aromatic compound, offering practical insights for researchers and professionals in the field.

Part 1: Strategic Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the deoxofluorination of a readily available ketone precursor, 1-(2-fluorophenyl)ethan-1-one.[3][4][5] This transformation is typically achieved using a specialized fluorinating agent.

The Precursor: 1-(2-fluorophenyl)ethan-1-one

The starting material for this synthesis is 2'-fluoroacetophenone, a commercially available aromatic ketone.[3][4][5] Its structure combines a fluorinated benzene ring with an acetyl group, providing the necessary carbon skeleton for the target molecule.

| Property | Value |

| IUPAC Name | 1-(2-fluorophenyl)ethan-1-one |

| CAS Number | 445-27-2 |

| Molecular Formula | C8H7FO |

| Molecular Weight | 138.14 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 82-83 °C at 13.3 hPa |

| Density | 1.12 g/cm³ |

The Transformation: Deoxofluorination

The key step in the synthesis is the conversion of the carbonyl group of 2'-fluoroacetophenone into a geminal difluoride. This is a classic example of a deoxofluorination reaction.[2]

The Reagent of Choice: Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of aldehydes and ketones.[6][7][8][9] It offers several advantages, including relatively mild reaction conditions and good yields for many substrates.[7][9]

Reaction Mechanism:

The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination cascade releases sulfur dioxide and diethylamine, resulting in the formation of the geminal difluoride.[6]

Figure 1. Simplified reaction pathway for the deoxofluorination of 1-(2-fluorophenyl)ethan-1-one with DAST.

Detailed Experimental Protocol

Materials:

-

1-(2-fluorophenyl)ethan-1-one

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-(2-fluorophenyl)ethan-1-one and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. Caution: DAST is moisture-sensitive and can be hazardous; it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Part 2: Comprehensive Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Both ¹H and ¹³C NMR are essential, and ¹⁹F NMR provides definitive confirmation of the fluorine-containing groups.

¹H NMR Spectroscopy:

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom on the ring. The methyl group protons will appear as a triplet due to coupling with the two geminal fluorine atoms of the difluoroethyl group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum is particularly informative. It will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoroethyl group.

| Spectroscopic Data | Expected Chemical Shifts and Couplings |

| ¹H NMR | Aromatic protons (multiplet), Methyl protons (triplet) |

| ¹³C NMR | Aromatic carbons (with C-F couplings), Difluoroethyl carbons (with C-F couplings) |

| ¹⁹F NMR | Aromatic fluorine (singlet or multiplet), Difluoroethyl fluorines (quartet) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Expected Fragmentation:

Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of C₈H₇F₃ (160.14 g/mol ).[10] Common fragmentation pathways may involve the loss of a methyl group or a fluorine atom.

Figure 2. Overall workflow for the synthesis and characterization of this compound.

Chromatographic Analysis

Gas chromatography (GC) or liquid chromatography (LC) can be used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure sample.

Part 3: Safety and Handling

3.1 Reagent Safety

-

Diethylaminosulfur trifluoride (DAST): DAST is corrosive, toxic, and reacts violently with water.[7] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent.[11] It should be handled in a well-ventilated area.

3.2 Product Safety

Conclusion

The synthesis of this compound via the deoxofluorination of 1-(2-fluorophenyl)ethan-1-one is a reliable and well-established method. Careful execution of the experimental protocol and thorough characterization using a combination of spectroscopic and chromatographic techniques are essential for obtaining a pure and well-defined product. This guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this valuable fluorinated building block.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 1-(2-FLUOROPHENYL)ETHAN-1-ONE | CAS 445-27-2 [matrix-fine-chemicals.com]

- 4. 1-(2-Fluorophenyl)ethanone(445-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. britiscientific.com [britiscientific.com]

- 6. reddit.com [reddit.com]

- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 8. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DAST - Enamine [enamine.net]

- 10. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene: A Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Motifs in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic incorporation of fluorinated groups, such as the gem-difluoroethyl and fluoroaryl moieties present in 1-(1,1-Difluoroethyl)-2-fluorobenzene, offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides a comprehensive overview of this compound, a valuable building block for the synthesis of novel therapeutics. While detailed experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information on its fundamental properties, plausible synthetic strategies, and potential applications, drawing upon established principles of fluorine chemistry and data from closely related analogues.

Core Compound Identity and Properties

CAS Number: 1138445-14-3

Molecular Structure

Molecular Formula: C₈H₇F₃

Molecular Weight: 160.14 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| Boiling Point | 158.2±30.0 °C (Predicted) | |

| Flash Point | 42.0±12.5 °C (Predicted) |

Note: The physicochemical data presented are predicted values and should be confirmed through experimental validation.

Synthesis and Mechanistic Considerations

Plausible Synthetic Approach: Difluoroethylation of a Fluorinated Precursor

One potential route could involve the reaction of a 2-fluorophenyl organometallic reagent with a source of the 1,1-difluoroethyl group. For instance, a Grignard reagent or an organolithium species derived from 1-bromo-2-fluorobenzene could be reacted with a difluoroethylating agent.

A related approach, which has been documented for the synthesis of (1,1-difluoroethyl)arenes, involves the nickel-catalyzed cross-coupling of an arylboronic acid with 1,1-difluoroethyl chloride (CH₃CF₂Cl). This suggests a possible synthesis of the target molecule from 2-fluorophenylboronic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound via nickel-catalyzed cross-coupling.

Causality in Experimental Choices:

-

Catalyst Selection: Nickel catalysts are often effective for cross-coupling reactions involving alkyl halides due to their ability to activate the C-X bond.

-

Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting reductive elimination, and preventing side reactions.

-

Base and Solvent: These are selected to optimize the reaction conditions, ensuring solubility of the reactants and facilitating the catalytic cycle.

Reactivity and Potential for Further Functionalization

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atoms. The fluorine atom at the 2-position is particularly susceptible to displacement by strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups, making it a versatile intermediate for building more complex molecules.

Conversely, the benzene ring is deactivated towards electrophilic aromatic substitution. The fluorine atoms are ortho, para-directing, but the overall deactivation of the ring means that harsh conditions would likely be required for electrophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs containing the this compound moiety are not prominent in the public literature, the structural components of this molecule are of significant interest in medicinal chemistry.

-

Metabolic Blocking: The gem-difluoroethyl group can serve as a bioisostere for a hydroxyl or carbonyl group, or it can be used to block sites of metabolic oxidation. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes.

-

Modulation of pKa: The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug absorption and distribution.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can lead to improved binding to a target protein.

-

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Potential Therapeutic Areas:

The incorporation of fluorobenzene and related motifs is prevalent in a wide range of therapeutic agents, including:

-

Antibacterials: Fluoroquinolone antibiotics are a well-known class of drugs that feature a fluorinated benzene ring.

-

Anticancer Agents: Many kinase inhibitors and other oncology drugs incorporate fluorinated aromatic rings to enhance their potency and pharmacokinetic properties.

-

Psychoactive Agents: Fluorobenzoyl derivatives have shown potential as psychoactive compounds.

Safety and Handling

General Safety Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.

-

Fire Safety: This compound is predicted to be a flammable liquid. Use dry chemical, CO₂, or foam extinguishers. Vapors may form explosive mixtures with air.

-

Health Hazards: May cause eye, skin, and respiratory tract irritation. Ingestion or inhalation of high concentrations may lead to central nervous system depression.

Emergency Procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion and Future Outlook

This compound represents a promising, albeit currently under-documented, building block for the development of new pharmaceuticals. The combination of a fluoroaryl ring and a gem-difluoroethyl group provides a rich platform for chemists to manipulate the properties of drug candidates in a controlled and predictable manner. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated intermediates like this one will undoubtedly play an increasingly important role in the future of drug discovery. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully unlock its potential.

Spectroscopic Characterization of 1-(1,1-Difluoroethyl)-2-fluorobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(1,1-Difluoroethyl)-2-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity.[1] Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and structure of this and similar fluorinated molecules. This guide will delve into the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for the title compound, providing a foundational understanding for researchers working with fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For organofluorine compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2][3] The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a sample of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F NMR spectra are often acquired with a wider spectral width due to the large chemical shift range of fluorine.[3] Trichlorofluoromethane (CFCl₃) is a common reference standard for ¹⁹F NMR.[2]

-

2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY (¹H-¹⁹F) can be invaluable.

Predicted NMR Data and Interpretation

Based on the structure of this compound and data from related fluorinated aromatic compounds, the following NMR data can be predicted:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.40 | m | 1H | Ar-H |

| ~7.35-7.25 | m | 1H | Ar-H |

| ~7.20-7.10 | m | 2H | Ar-H |

| ~2.05 | t | 3H | CH ₃ |

-

Rationale: The aromatic protons will appear in the typical downfield region for benzene derivatives. The electron-withdrawing nature of the fluorine atoms will influence their precise chemical shifts. The methyl protons will appear as a triplet due to coupling with the two adjacent fluorine atoms of the difluoroethyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~160 | d | C -F (Ar) |

| ~132 | d | C -H (Ar) |

| ~129 | s | C -H (Ar) |

| ~125 | d | C -H (Ar) |

| ~120 | t | C F₂ |

| ~116 | d | C -H (Ar) |

| ~115 | d | C -C (Ar) |

| ~25 | t | C H₃ |

-

Rationale: The carbon attached to the aromatic fluorine will show a large one-bond C-F coupling constant. The carbons of the difluoroethyl group will exhibit characteristic splitting patterns due to coupling with the attached fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the positions of the fluorine substituents.[2]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-90 | q | CF ₂ |

| ~-115 | s | Ar-F |

-

Rationale: The two fluorine atoms of the difluoroethyl group are equivalent and will appear as a single resonance. This resonance will be split into a quartet by the three protons of the adjacent methyl group. The aromatic fluorine will appear as a singlet in a proton-decoupled spectrum. The chemical shift values are estimates based on typical ranges for similar functional groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1250-1000 | Strong | C-F stretch |

| ~800-700 | Strong | Out-of-plane C-H bending |

-

Rationale: The spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations, a characteristic feature of fluorinated compounds.[4] Aromatic C-H and C=C stretching bands will also be prominent. The specific pattern of the out-of-plane C-H bending bands can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An ion detector records the abundance of each ion.

Predicted MS Data and Interpretation

For this compound (C₈H₇F₃), the expected molecular weight is approximately 176.05 g/mol .

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular ion is expected at m/z 176.

-

Fragmentation Pattern: The fragmentation of fluorinated aromatic compounds can be complex.[5] Key fragmentation pathways for this molecule could include:

-

Loss of a methyl radical (•CH₃) to give an ion at m/z 161.

-

Loss of a fluorine atom (•F) to give an ion at m/z 157.

-

Loss of HF to give an ion at m/z 156.

-

Cleavage of the C-C bond between the aromatic ring and the ethyl group, leading to various fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust methodology for its structural confirmation and purity assessment. The principles and predicted data outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and application of novel fluorinated compounds. The interplay of these techniques, as illustrated in the workflow, underscores the power of a multi-faceted analytical approach in modern chemical research.

References

A Technical Guide to the Chemical Reactivity and Stability of 1-(1,1-Difluoroethyl)-2-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,1-Difluoroethyl)-2-fluorobenzene, with CAS Number 1138445-14-3, is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This guide provides a comprehensive analysis of the predicted chemical reactivity and stability of this compound, drawing upon established principles of physical organic chemistry and data from analogous structures. Due to the limited specific literature on this molecule, this document serves as a predictive framework to inform experimental design and application.

Molecular Structure and Physicochemical Properties

The unique arrangement of fluoro-substituents in this compound governs its electronic properties and, consequently, its reactivity. The molecule features a benzene ring substituted with a fluorine atom and an adjacent 1,1-difluoroethyl group.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₇F₃ | [3] |

| Molecular Weight | 160.14 g/mol | [3] |

| Boiling Point | 158.2±30.0 °C | |

| Flash Point | 42.0±12.5 °C | |

| Density | 1.25±0.1 g/cm³ |

Note: Physical properties are predicted values from chemical databases and may not reflect experimentally determined values.

Predicted Chemical Reactivity

The reactivity of the aromatic ring is dictated by the interplay of the inductive and resonance effects of the two substituents.

-

Ortho-Fluoro Substituent : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack compared to benzene.[5] However, the resonance donation directs incoming electrophiles to the ortho and para positions.[6]

-

1,1-Difluoroethyl Substituent : This group is strongly electron-withdrawing due to the two fluorine atoms on the benzylic carbon. This deactivating effect is primarily inductive (-I) and will significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

The combination of these two electron-withdrawing groups is predicted to render the benzene ring significantly electron-deficient.

Electrophilic Aromatic Substitution (EAS)

The rate of electrophilic aromatic substitution on this compound is anticipated to be substantially lower than that of benzene or fluorobenzene.[5] The strong deactivation from both substituents makes the ring a poor nucleophile.

Directing Effects:

The directing effects of the two substituents will determine the regioselectivity of any potential EAS reactions.

-

The ortho-fluoro group is an ortho, para-director.[6]

-

The 1,1-difluoroethyl group, being an inductively withdrawing alkyl group, is expected to be a meta-director.

The positions on the ring can be analyzed as follows:

-

C3: Meta to the fluoro group and ortho to the difluoroethyl group.

-

C4: Para to the fluoro group and meta to the difluoroethyl group.

-

C5: Meta to both the fluoro and difluoroethyl groups.

-

C6: Ortho to the fluoro group and ortho to the difluoroethyl group (sterically hindered).

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 position (para to the fluorine) , as this position is activated by the resonance of the fluorine and is not significantly sterically hindered. The C6 position is highly disfavored due to steric hindrance from the adjacent 1,1-difluoroethyl group.

Experimental Workflow: Predictive Nitration Protocol

Caption: Predicted workflow for the nitration of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound a good candidate for nucleophilic aromatic substitution, a reaction that is typically difficult for benzene itself.[7] For SNAr to occur, a good leaving group and strong electron-withdrawing groups ortho or para to the leaving group are required.[7]

In this molecule, the fluorine atom at the C2 position is a potential leaving group. The 1,1-difluoroethyl group at the C1 position is ortho to this fluorine, and its strong electron-withdrawing nature will activate the ring for nucleophilic attack. Therefore, it is predicted that the C2-fluorine can be displaced by strong nucleophiles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism for SNAr on this compound.

Chemical Stability

The stability of this compound is influenced by the strength of the carbon-fluorine bonds and the overall electronic nature of the molecule.

Thermal Stability

Fluorinated organic compounds generally exhibit high thermal stability due to the high bond dissociation energy of the C-F bond.[8] It is predicted that this compound will be a thermally robust molecule, resistant to decomposition at moderate temperatures. However, at very high temperatures, decomposition could occur, potentially leading to the formation of hazardous substances like hydrogen fluoride. The presence of multiple fluorine atoms is expected to enhance its overall thermal stability compared to non-fluorinated analogues.[8][9]

Chemical Stability

-

Oxidative Stability: The electron-deficient aromatic ring is expected to be resistant to oxidation. The C-F bonds are also highly resistant to oxidative cleavage.

-

Reductive Stability: The aromatic ring itself is generally stable to reduction, although the benzylic C-F bonds of the difluoroethyl group could potentially be susceptible to certain reducing agents under harsh conditions.

-

pH Stability: The compound is expected to be stable across a wide pH range. It is unlikely to hydrolyze under normal acidic or basic conditions. However, under strongly basic conditions, as discussed, nucleophilic aromatic substitution may occur.

Applications in Drug Development and Materials Science

The introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance drug properties.[4] The 1,1-difluoroethyl group can serve as a bioisostere for other functional groups, potentially improving metabolic stability by blocking sites of oxidative metabolism. The ortho-fluoro substitution pattern can influence conformational preferences and binding interactions with target proteins. Therefore, this compound is a valuable building block for the synthesis of novel pharmaceutical candidates.

In materials science, the high thermal and chemical stability of polyfluorinated aromatic compounds makes them suitable for applications in high-performance polymers, liquid crystals, and other advanced materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Fire Safety: Fluorinated organic compounds can produce toxic and corrosive fumes (e.g., hydrogen fluoride) upon combustion. Use appropriate fire extinguishing media.

Conclusion

This compound is a highly functionalized aromatic compound with predictable yet distinct reactivity and stability profiles. Its electron-deficient nature makes it relatively inert to electrophilic attack but susceptible to nucleophilic aromatic substitution at the C2 position. The molecule is expected to exhibit high thermal and chemical stability. These characteristics make it a promising scaffold for the development of new pharmaceuticals and advanced materials. Further experimental validation of the predictions outlined in this guide will be crucial for unlocking the full potential of this versatile molecule.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | BTCpharm华祥医药 [btcpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-2-fluorobenzene, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, safety considerations, plausible synthetic routes, and its potential applications in medicinal chemistry, grounded in established scientific principles.

Chemical Identity and Nomenclature

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name precisely describes a benzene ring substituted with a 1,1-difluoroethyl group and a fluorine atom at the ortho position (1,2-substitution pattern).

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1138445-14-3 | [1] |

| Molecular Formula | C₈H₇F₃ | [2] |

| Molecular Weight | 160.14 g/mol | [2] |

| Canonical SMILES | CC(C1=C(C=CC=C1)F)(F)F | - |

Currently, there are no widely recognized synonyms for this compound in publicly accessible chemical databases. It is primarily identified by its IUPAC name and CAS number.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is not extensively available, key physicochemical properties have been reported by chemical suppliers. Safety information is extrapolated from data for structurally similar compounds, such as (1,1-Difluoroethyl)benzene, and general knowledge of fluorinated aromatic hydrocarbons.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 158.2 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 42.0 ± 12.5 °C | [3] |

| Melting Point | Not Available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) and insoluble in water. | - |

Safety Profile

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of analogous compounds like (1,1-Difluoroethyl)benzene, the following GHS hazard and precautionary statements are anticipated.[4] This information should be used for preliminary guidance only, and a comprehensive risk assessment should be conducted before handling this chemical.

Table 3: Anticipated GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H226 | Flammable liquid and vapour. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing vapours. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

The Role of the 1,1-Difluoroethyl Moiety in Drug Discovery

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The 1,1-difluoroethyl group, in particular, offers several advantageous properties that can enhance the drug-like characteristics of a molecule.

-

Lipophilic Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group (CHF₂) is more acidic than a standard methyl or methylene proton. This allows it to act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug candidate.

-

Bioisosterism: The difluoroethyl group can serve as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or even a carbonyl group in its hydrated form. This allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and polarity, while maintaining or improving its biological activity.[6]

-

Conformational Control: The presence of the bulky and electronegative fluorine atoms can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target binding.

The combination of a 1,1-difluoroethyl group with a fluoro-substituted aromatic ring, as seen in this compound, presents a valuable scaffold for the design of novel therapeutic agents with enhanced metabolic stability and target affinity.[7][8]

Proposed Synthetic Pathway

While a specific, validated synthesis protocol for this compound is not detailed in the readily available scientific literature, a plausible synthetic route can be devised based on established organometallic and fluorination methodologies. The following proposed pathway utilizes a Grignard reaction followed by deoxofluorination.

Step-by-Step Protocol

Step 1: Synthesis of 2'-Fluoroacetophenone

-

To a solution of 2-fluorobenzonitrile in anhydrous diethyl ether, add a solution of methylmagnesium bromide (Grignard reagent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2'-fluoroacetophenone.

Step 2: Synthesis of this compound

-

In a fume hood, add 2'-fluoroacetophenone to a solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), in an anhydrous, non-polar solvent like dichloromethane at 0 °C under an inert atmosphere.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet in the upfield region (around 1.5-2.0 ppm) corresponding to the methyl (CH₃) protons, with coupling to the two adjacent fluorine atoms of the difluoroethyl group. The aromatic protons will appear as a complex multiplet in the downfield region (around 7.0-7.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbon bearing the two fluorine atoms, and the six aromatic carbons. The signals for the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two main signals. One signal will correspond to the two equivalent fluorine atoms of the difluoroethyl group, which will appear as a quartet due to coupling with the methyl protons. The second signal will be from the single fluorine atom on the benzene ring, which will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (in the range of 1000-1350 cm⁻¹).[5][9]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 160. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15) to give an ion at m/z 145, and potentially the loss of HF (M-20) to give an ion at m/z 140. The fragmentation of the aromatic ring would also produce characteristic ions.[10]

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The presence of both a difluoroethyl group and a fluoroaryl moiety suggests that derivatives of this compound could exhibit favorable pharmacokinetic properties, including enhanced metabolic stability and target-binding interactions. While detailed experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into this and related compounds is warranted to fully explore their utility in the development of novel therapeutics.

References

- 1. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. irphouse.com [irphouse.com]

- 4. canbipharm.com [canbipharm.com]

- 5. Benzene, fluoro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Commercial availability and suppliers of 1-(1,1-Difluoroethyl)-2-fluorobenzene

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2-fluorobenzene for Advanced Research and Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, this compound is emerging as a valuable intermediate for introducing the gem-difluoroethyl motif in conjunction with an ortho-fluorine substituent. This guide provides a comprehensive technical overview of this compound (CAS No. 1138445-14-3), designed for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, commercial availability, plausible synthetic pathways, potential applications in drug discovery, and essential safety and handling protocols. This document aims to serve as a practical resource, synthesizing technical data with field-proven insights to empower innovative research.

The Strategic Value of Fluorinated Motifs in Drug Design

Fluorine has become an indispensable element in contemporary drug discovery.[1] Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet profound modifications to a molecule's biological profile. The introduction of fluorine can influence a range of critical parameters such as metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1]

The gem-difluoroethyl group (-CF₂CH₃), in particular, serves as a bioisostere for various functional groups, including hydroxyls and carbonyls, while offering increased metabolic stability by blocking sites susceptible to oxidation. When combined with an additional fluorine atom on the aromatic ring, as in this compound, it provides a scaffold with unique electronic and conformational properties, making it a compelling building block for exploring new chemical space in drug discovery programs.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and research. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1138445-14-3 | [2][3][4][5] |

| Molecular Formula | C₈H₇F₃ | [2][5][6] |

| Molecular Weight | 160.14 g/mol | [2][5][6] |

| Boiling Point | 158.2 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Appearance | Colorless Liquid (Typical) | Inferred from related compounds |

| SMILES | CC(C1=CC=CC=C1F)(F)F | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Note: Physical properties such as boiling point and density are sourced from supplier data and may vary. Researchers should always refer to the Certificate of Analysis provided by their supplier for lot-specific information.

Commercial Availability and Supplier Analysis

This compound is available from several chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Availability typically ranges from gram to kilogram scales, with options for custom synthesis for larger quantities.

| Supplier | Product Code | Notes |

| BTC Pharm | BTC-000761 | Offers a range of fluorochemicals and pharmaceutical intermediates.[2][3][7] |

| Echemi | N/A | A platform connecting multiple suppliers.[4] |

| Ruiyi Tech | N/A | Lists the compound among its product offerings.[5] |

| Santa Cruz Biotechnology | N/A | Available for research purposes only.[6] |

Procurement Workflow: A systematic approach is crucial when sourcing specialized chemical reagents. The following workflow outlines a best-practice model for qualifying and procuring this compound.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. China this compound 1138445-14-3 Manufacturers Suppliers Factory [btcpharmtech.com]

- 3. This compound | BTCpharm华祥医药 [btcpharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 6. scbt.com [scbt.com]

- 7. btcpharm.in [btcpharm.in]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds. Among the various fluorinated motifs, the 1,1-difluoroethyl group has emerged as a critical pharmacophore. Its presence in a molecule can serve as a bioisostere for other functional groups, influencing conformation and binding affinity. The target molecule, 1-(1,1-difluoroethyl)-2-fluorobenzene, is a valuable building block in the synthesis of more complex fluorinated compounds, making a comprehensive understanding of its synthesis crucial for researchers in the field.

This technical guide provides an in-depth exploration of the key starting materials and synthetic pathways for the preparation of this compound. We will delve into the mechanistic underpinnings of the critical transformations, provide detailed, field-proven experimental protocols, and offer insights into the practical considerations for successful synthesis.

Primary Synthetic Strategy: A Two-Step Approach from Fluorobenzene

The most direct and widely employed route to this compound commences with a readily available and cost-effective starting material: fluorobenzene . This strategy unfolds in two key stages:

-

Friedel-Crafts Acylation: The synthesis of the pivotal intermediate, 2'-fluoroacetophenone (also known as 1-(2-fluorophenyl)ethanone).

-

Deoxofluorination: The conversion of the carbonyl group in 2'-fluoroacetophenone to the target geminal difluoride.

This guide will now dissect each of these steps, providing a detailed examination of the starting materials, reagents, and reaction conditions.

Part 1: Synthesis of the Key Intermediate: 2'-Fluoroacetophenone

The cornerstone of this synthetic route is the efficient preparation of 2'-fluoroacetophenone. This aromatic ketone serves as the immediate precursor to the final product.

Core Starting Materials and Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Fluorobenzene | C₆H₅F | 96.10 | Aromatic Substrate |

| Acetyl Chloride | CH₃COCl | 78.50 | Acylating Agent |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Quenching Agent |

| Crushed Ice | H₂O | 18.02 | Quenching Medium |

Reaction Causality and Mechanistic Insights:

The synthesis of 2'-fluoroacetophenone is achieved via a classic Friedel-Crafts acylation , a powerful electrophilic aromatic substitution reaction.[1] The reaction is predicated on the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of fluorobenzene.

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: Acetyl chloride reacts with the strong Lewis acid, aluminum chloride, to form a highly reactive acylium ion (CH₃CO⁺). The aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage.

-

Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, is then attacked by the π-electrons of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic system, stabilizing the intermediate carbocation (the sigma complex). However, steric hindrance from the fluorine atom can favor para-substitution. To achieve the desired ortho-acylation, careful control of reaction conditions is necessary.

-

Rearomatization: The sigma complex loses a proton to regenerate the aromaticity of the ring, yielding 2'-fluoroacetophenone. The aluminum chloride catalyst is regenerated in the work-up process.

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: Workflow for the Synthesis of 2'-Fluoroacetophenone.

Detailed Experimental Protocol: Synthesis of 2'-Fluoroacetophenone

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All glassware must be thoroughly dried to prevent decomposition of the Lewis acid.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM) (approximately 3 mL per gram of fluorobenzene).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

-

Addition of Fluorobenzene: After the addition of acetyl chloride is complete, add fluorobenzene (1.05 equivalents) dropwise over 30 minutes, again ensuring the temperature remains below 10 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a large beaker.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure 2'-fluoroacetophenone as a colorless to pale yellow liquid.[1]

Part 2: Deoxofluorination to this compound

With the key intermediate, 2'-fluoroacetophenone, in hand, the next critical step is the conversion of its carbonyl group into a geminal difluoride. This transformation is a cornerstone of modern organofluorine chemistry.

Core Starting Materials and Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | Ketone Substrate |

| Deoxo-Fluor® | C₆H₁₄F₃NOS | 221.24 | Deoxofluorinating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |

Reaction Causality and Mechanistic Insights:

The conversion of a ketone to a gem-difluoride is a nucleophilic fluorination reaction. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are commonly employed for this purpose.[2][3]

The proposed mechanism involves the following steps:

-

Activation of the Carbonyl: The oxygen atom of the carbonyl group in 2'-fluoroacetophenone attacks the electrophilic sulfur atom of Deoxo-Fluor®, leading to the formation of an intermediate and the displacement of a fluoride ion.

-

Fluoride Attack: The displaced fluoride ion then acts as a nucleophile, attacking the carbocationic intermediate.

-

Elimination and Second Fluorination: A subsequent elimination step, followed by a second nucleophilic attack by a fluoride ion, results in the formation of the gem-difluoro compound.

Diagram of the Deoxofluorination Reaction Scheme:

Caption: Deoxofluorination of 2'-Fluoroacetophenone.

Detailed Experimental Protocol: Synthesis of this compound

Safety Precaution: Deoxo-Fluor® and DAST are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water. These reagents are also respiratory hazards and must be handled in a well-ventilated fume hood with appropriate PPE.[4][5]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-fluoroacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (2.0-3.0 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound is a testament to the strategic application of fundamental organic reactions. By leveraging the power of Friedel-Crafts acylation followed by a robust deoxofluorination, researchers can efficiently access this valuable fluorinated building block. The key starting materials, fluorobenzene and a suitable deoxofluorinating agent, are commercially available, making this synthetic route both practical and scalable. A thorough understanding of the underlying mechanisms and strict adherence to anhydrous and safe handling procedures are paramount for the successful execution of this synthesis. This guide provides a solid foundation for researchers to confidently prepare this compound and utilize it in the advancement of medicinal chemistry and materials science.

References

Theoretical Calculations on the Conformational Structure of 1-(1,1-Difluoroethyl)-2-fluorobenzene

An In-Depth Technical Guide

Senior Application Scientist Whitepaper

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations to determine the three-dimensional structure of 1-(1,1-Difluoroethyl)-2-fluorobenzene. Organofluorine compounds are of paramount importance in modern drug development and materials science, where subtle conformational changes can dictate biological activity and material properties.[1][2] This paper outlines a robust computational protocol employing Density Functional Theory (DFT), detailing the rationale behind the selection of appropriate functionals and basis sets for fluorine-containing aromatic systems. We present a step-by-step workflow for geometry optimization and vibrational frequency analysis, crucial for ensuring the identification of a true energy minimum. The guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methods to predict and understand the structural characteristics of complex fluorinated molecules.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and physicochemical profile.[3] Properties such as metabolic stability, lipophilicity, and binding affinity are often enhanced through targeted fluorination.[1]

The subject of this guide, this compound (CAS 1138445-14-3)[4], is a molecule of interest due to its combination of a gem-difluoroethyl group and an ortho-fluorine on an aromatic ring. The steric and electronic interplay between these adjacent fluorinated substituents can lead to non-trivial conformational preferences that are difficult to predict without rigorous computational analysis. Theoretical calculations provide a powerful, cost-effective means to elucidate the lowest-energy conformation, understand the intramolecular forces governing its structure, and predict spectroscopic properties before undertaking complex and expensive synthetic efforts.

This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to determine the ground-state geometry of this molecule.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For organofluorine compounds, careful selection of the computational level of theory is critical to obtaining physically meaningful results.

Density Functional Theory (DFT)

DFT has become the predominant method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density.[5][6] This approach has proven highly effective for determining the equilibrium geometries and properties of a wide range of molecules, including complex organic compounds.[7][8]

The Exchange-Correlation Functional: B3LYP

A key component of any DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated XC functionals in computational chemistry.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with significant electron correlation effects. Its proven track record for organic and fluorinated molecules makes it an authoritative and trustworthy choice for this analysis.[6]

The Basis Set: 6-311+G(d,p)

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing highly electronegative atoms like fluorine, a flexible and robust basis set is non-negotiable. The Pople-style 6-311+G(d,p) basis set is an excellent choice for this system for the following reasons:[9]

-

6-311G : This is a triple-zeta valence basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides significant flexibility for the electron density to adjust during bond formation, which is crucial for describing the complex electronic environment of the molecule.

-

+ (Diffuse Functions) : The + symbol indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, shallow functions that are essential for accurately describing the electron density far from the atomic nuclei. They are particularly important for electronegative atoms like fluorine, which have significant lone-pair electron density.[10]

-

(d,p) (Polarization Functions) : These functions allow the atomic orbitals to change shape (polarize) in the presence of the electric field of neighboring atoms. d functions on heavy atoms and p functions on hydrogen atoms are critical for accurately modeling the geometry of chemical bonds and intermolecular interactions.[9][10]

Computational Protocol

The following section provides a detailed, step-by-step methodology for performing the theoretical calculations on this compound using a standard quantum chemistry software package like Gaussian.[11]

Molecular Structure Input

-

Construct the Molecule : Build an initial 3D structure of this compound using a molecular modeling program. The IUPAC name specifies a benzene ring substituted at position 1 with a -C(F)₂CH₃ group and at position 2 with a -F atom.

-

Initial Conformation : Pay attention to the initial dihedral angle of the ethyl group relative to the plane of the benzene ring. While the optimization algorithm will search for the minimum, starting from a chemically reasonable guess can expedite convergence.

-

Export Coordinates : Save the initial structure as a coordinate file (e.g., .xyz or .mol) or generate a Z-matrix.

Geometry Optimization Workflow

The primary goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.[11][12]

-

Setup Calculation : In the input file for the quantum chemistry software, specify the following keywords:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Job Type: Opt (for geometry optimization)

-

Convergence Criteria: Use default or tightened convergence criteria (Opt=Tight) for a more accurate structure.

-

-

Execute Calculation : Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals, calculating the energy and forces at each step until a stationary point is found where the forces on all atoms are effectively zero.

-

Verify Convergence : After the calculation completes, check the output file to ensure that the optimization has converged successfully.

Caption: A standard workflow for computational geometry optimization and validation.

Vibrational Frequency Analysis

A converged geometry optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A vibrational frequency calculation is a self-validating system to confirm the nature of this stationary point.[6][13]

-

Setup Calculation : Using the optimized geometry from the previous step, set up a new calculation with the following keywords:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Job Type: Freq (for frequency analysis)

-

-

Execute Calculation : Run the frequency calculation.

-

Analyze Frequencies : Examine the output file for the list of vibrational frequencies.

-

A true minimum energy structure will have zero imaginary frequencies.

-

The presence of one imaginary frequency indicates a first-order saddle point, meaning the structure is a transition state, not a stable conformer. If this occurs, the initial geometry must be distorted along the vibrational mode of the imaginary frequency and re-optimized.

-

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative data about the molecule's structure and properties.

Optimized Molecular Geometry

The final output provides the precise Cartesian coordinates of the minimum-energy structure. From this, key structural parameters can be measured and analyzed. The steric hindrance from the bulky 1,1-difluoroethyl group and the electronic repulsion from the ortho-fluorine atom are expected to influence the geometry of the benzene ring and the orientation of the side chain.

References

- 1. researchgate.net [researchgate.net]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. collectionscanada.ca [collectionscanada.ca]

- 4. This compound | BTCpharm华祥医药 [btcpharm.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gaussian.com [gaussian.com]

- 11. Prediction of stable radon fluoride molecules and geometry optimization using first-principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Incorporation of 1-(1,1-Difluoroethyl)-2-fluorobenzene in Modern Drug Discovery: Application Notes and Protocols

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, when judiciously placed within a drug candidate, can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, ultimately enhancing its therapeutic profile.[1][2][3] This guide delves into the specific application of the 1-(1,1-difluoroethyl)-2-fluorobenzene moiety, a building block of increasing interest for the development of novel therapeutics. We will explore its synthesis, its impact on molecular properties, and provide detailed protocols for its use, aimed at researchers, scientists, and drug development professionals.

The Power of Fluorine in Medicinal Chemistry: A Synergistic Effect

The introduction of fluorine into a molecule is a well-established strategy to optimize drug-like properties.[4] The this compound scaffold presents a compelling case of synergistic fluorine effects. The gem-difluoroethyl group (–CF₂CH₃) offers a unique combination of steric and electronic properties. Unlike the more common trifluoromethyl (–CF₃) group, the difluoroethyl group is a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond acceptor, while also being more lipophilic than a hydroxyl group. Furthermore, the presence of a fluorine atom on the benzene ring can influence the molecule's conformation and metabolic stability.

The strategic placement of these fluorine atoms can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]

-

Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[4][5] However, the effect is nuanced and depends on the overall molecular context.

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with the target protein, leading to enhanced binding affinity and potency.[3]

-

Favorable Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several routes. A common strategy involves the difluorination of a suitable precursor, such as a ketone. Below is a representative synthetic scheme and a detailed protocol.

Workflow for the Synthesis of a this compound containing compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

-

2'-Fluoroacetophenone

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-fluoroacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution. Caution: DAST is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.